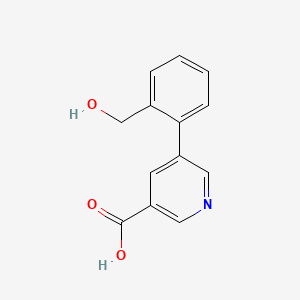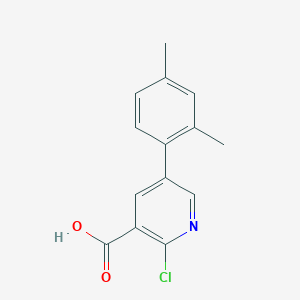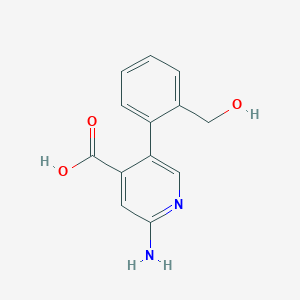
5-(2-Hydroxymethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxymethylphenyl)nicotinic acid, or 5-HMPA, is a naturally occurring compound found in the human body and in a variety of plants. It has been studied extensively for its biochemical and physiological effects, and its potential applications in scientific research. 5-HMPA is a derivative of nicotinic acid, and is thought to play a role in several biological processes, including energy metabolism, inflammation, and cell signaling.
科学研究应用
5-HMPA has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, cell signaling, and inflammation. It has been used to study the effects of inflammation on neuronal cells, and its effects on cell signaling pathways. It has also been used to study the effects of inflammation on the nervous system and its role in the development of neurodegenerative diseases. 5-HMPA has also been used to study the effects of inflammation on the immune system and its role in the development of autoimmune diseases.
作用机制
The exact mechanism of action of 5-HMPA is still not fully understood. However, it is thought to interact with several receptors, including nicotinic, muscarinic, and GABA receptors. It is also thought to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. 5-HMPA is thought to act as an agonist at nicotinic receptors, and an antagonist at muscarinic and GABA receptors.
Biochemical and Physiological Effects
5-HMPA has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. It has also been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. 5-HMPA has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
5-HMPA has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it more convenient and cost-effective to obtain and use in experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to using 5-HMPA in experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
未来方向
The potential applications of 5-HMPA are vast, and there are many possible future directions for research. One potential direction is to further study its effects on inflammation and the immune system, and its role in the development of autoimmune diseases. Another potential direction is to study the effects of 5-HMPA on neuronal cells and its role in the development of neurodegenerative diseases. Additionally, further research could be conducted to study the effects of 5-HMPA on cell signaling pathways and its potential applications in drug development. Finally, further research could also be conducted to study the effects of 5-HMPA on energy metabolism, and its potential role in the treatment of metabolic diseases.
合成方法
5-HMPA can be synthesized from nicotinic acid, which can be obtained from a variety of sources. One common method of synthesis involves the reaction of nicotinic acid with formaldehyde in the presence of an acid catalyst. The reaction produces 5-HMPA and formic acid as byproducts. Other methods of synthesis include the reaction of nicotinic acid with hydrogen cyanide, the reaction of nicotinic acid with acrolein, and the reaction of nicotinic acid with dimethylformamide.
属性
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZQUVDOJOONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687091 |
Source


|
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-85-4 |
Source


|
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














